molecular formula C24H27NO3S B11188436 Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate

Cat. No.: B11188436
M. Wt: 409.5 g/mol
InChI Key: VOABFVJPTKDGHN-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that combines the structural features of adamantane, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The thiophene and phenyl groups are then introduced through a series of substitution reactions, often involving halogenated intermediates and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Palladium or copper catalysts, halogenated intermediates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the ester group can yield the corresponding alcohol .

Mechanism of Action

The mechanism by which Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene and phenyl groups can contribute to specific binding interactions with biological targets .

Properties

Molecular Formula

C24H27NO3S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H27NO3S/c1-2-28-22(26)19-11-20(18-6-4-3-5-7-18)29-21(19)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27)

InChI Key

VOABFVJPTKDGHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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